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molecular formula C4H7F3N2O B2798775 2-Amino-4,4,4-trifluorobutyramide CAS No. 1262414-55-0

2-Amino-4,4,4-trifluorobutyramide

Cat. No. B2798775
M. Wt: 156.108
InChI Key: DHDGBSPEABIHLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08846928B2

Procedure details

A solution of benzyl 1-amino-4,4,4-trifluoro-1-oxobutan-2-ylcarbamate (175 mg, 0.603 mmol) and Pd—C (10%, 55 mg) in MeOH (5 mL) was hydrogenated under balloon hydrogen for 2 h. The mixture was filtered through celite. The filtrate was concentrated in vacuo to give 2-amino-4,4,4-trifluorobutanamide (88 mg).
Name
benzyl 1-amino-4,4,4-trifluoro-1-oxobutan-2-ylcarbamate
Quantity
175 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
55 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2](=[O:20])[CH:3]([NH:9]C(=O)OCC1C=CC=CC=1)[CH2:4][C:5]([F:8])([F:7])[F:6].[H][H]>CO.[Pd]>[NH2:9][CH:3]([CH2:4][C:5]([F:8])([F:7])[F:6])[C:2]([NH2:1])=[O:20]

Inputs

Step One
Name
benzyl 1-amino-4,4,4-trifluoro-1-oxobutan-2-ylcarbamate
Quantity
175 mg
Type
reactant
Smiles
NC(C(CC(F)(F)F)NC(OCC1=CC=CC=C1)=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Name
Quantity
55 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC(C(=O)N)CC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 88 mg
YIELD: CALCULATEDPERCENTYIELD 93.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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